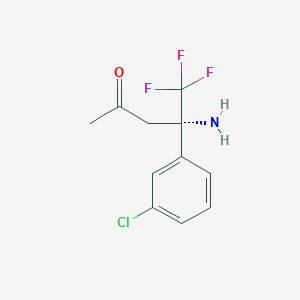
(4S)-4-amino-4-(3-chlorophenyl)-5,5,5-trifluoropentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-amino-4-(3-chlorophenyl)-5,5,5-trifluoropentan-2-one is a synthetic organic compound characterized by the presence of an amino group, a chlorophenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-amino-4-(3-chlorophenyl)-5,5,5-trifluoropentan-2-one typically involves multi-step organic reactions. One common approach is the reaction of 3-chlorobenzaldehyde with trifluoroacetone in the presence of a base to form an intermediate, which is then subjected to reductive amination to introduce the amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-amino-4-(3-chlorophenyl)-5,5,5-trifluoropentan-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4S)-4-amino-4-(3-chlorophenyl)-5,5,5-trifluoropentan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (4S)-4-amino-4-(3-chlorophenyl)-5,5,5-trifluoropentan-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target proteins.
Comparison with Similar Compounds
Similar Compounds
- (4S)-4-amino-4-(3-bromophenyl)-5,5,5-trifluoropentan-2-one
- (4S)-4-amino-4-(3-fluorophenyl)-5,5,5-trifluoropentan-2-one
- (4S)-4-amino-4-(3-methylphenyl)-5,5,5-trifluoropentan-2-one
Uniqueness
(4S)-4-amino-4-(3-chlorophenyl)-5,5,5-trifluoropentan-2-one is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11ClF3NO |
|---|---|
Molecular Weight |
265.66 g/mol |
IUPAC Name |
(4S)-4-amino-4-(3-chlorophenyl)-5,5,5-trifluoropentan-2-one |
InChI |
InChI=1S/C11H11ClF3NO/c1-7(17)6-10(16,11(13,14)15)8-3-2-4-9(12)5-8/h2-5H,6,16H2,1H3/t10-/m0/s1 |
InChI Key |
QIVQGEIZBHYRBX-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)C[C@](C1=CC(=CC=C1)Cl)(C(F)(F)F)N |
Canonical SMILES |
CC(=O)CC(C1=CC(=CC=C1)Cl)(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


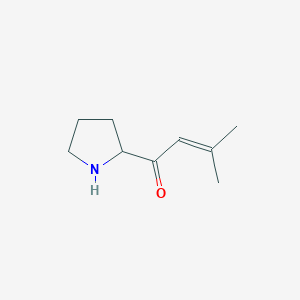
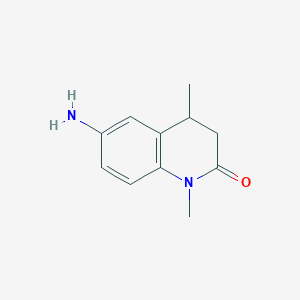

![2-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B13180770.png)
![2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13180773.png)

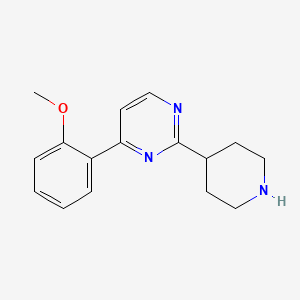
![2-[(E)-2-Bromovinyl]thiophene](/img/structure/B13180797.png)
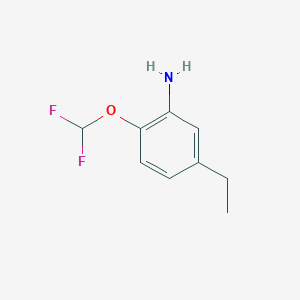

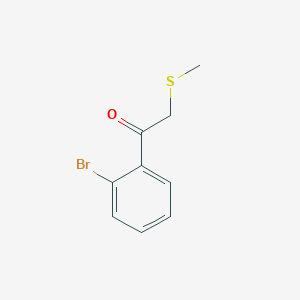
![1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine](/img/structure/B13180815.png)
![2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13180822.png)
methanol](/img/structure/B13180833.png)
